molecular formula C15H17FN2OS B2438844 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide CAS No. 946199-03-7

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2438844
CAS No.: 946199-03-7
M. Wt: 292.37
InChI Key: JGAGMGXPIXNDFN-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound featuring a hybrid architecture that combines a 3-fluorobenzamide moiety with a thiophene heterocycle, linked by a dimethylaminoethyl spacer. This structure is representative of a class of compounds designed to engage with key biological targets, particularly within the serotonergic system . The incorporation of the 3-fluorobenzamide group is a strategic medicinal chemistry approach, as fluorination often enhances a compound's binding affinity, metabolic stability, and membrane permeability . The dimethylaminoethyl side chain serves as a conformational bridge, providing flexibility and a protonatable nitrogen atom that can be critical for interactions with G-protein coupled receptors and for optimizing pharmacokinetic properties . The core value of this compound and its analogs lies in their application as research tools in neuroscience and pharmacology. Structurally similar molecules, characterized by the dimethylaminoethyl-thiophene scaffold, have been identified as potent and selective agonists for the 5-HT 1F serotonin receptor subtype . This makes them valuable for investigating the pathophysiology and treatment of neurological disorders such as migraine , as 5-HT 1F receptor activation is a recognized mechanism for inhibiting neurogenic inflammation . Furthermore, the broader class of serotonin receptor ligands is integral to studying systemic blood pressure regulation , given the complex role of 5-HT in the central nervous system and peripheral vasculature . Researchers can utilize this compound to explore its specific binding affinity and functional activity across various 5-HT receptor subtypes. The molecular framework of this compound, specifically the fusion of a benzamide with a thiophene ring, is a recognized privileged scaffold in drug discovery. The thiophene ring acts as a bioisostere for phenyl groups, contributing to a favorable pharmacokinetic profile and potentially reduced toxicity . This hybrid design is employed in the development of therapeutics targeting a range of conditions, from central nervous system diseases to inflammatory disorders. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAGMGXPIXNDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorobenzamide Core: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Dimethylaminoethyl Group: This step might involve the alkylation of thiophene with a dimethylaminoethyl halide under basic conditions.

    Coupling Reaction: The final step would involve coupling the dimethylaminoethyl-thiophene with the fluorobenzamide core under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that includes:

  • A dimethylamino group, which enhances solubility and biological activity.
  • A thiophene ring, known for its role in various biological activities.
  • A fluorobenzamide moiety, which can influence pharmacokinetics and receptor binding.

These structural features contribute to its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is believed to enhance this activity by increasing membrane permeability and interaction with bacterial targets .

Antioxidant Activity

Thiophene derivatives often demonstrate antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals may provide protective effects against cellular damage . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, a common trait among thiophene derivatives. This effect is essential for conditions such as arthritis and other inflammatory diseases. Studies suggest that thiophene compounds can modulate inflammatory pathways, leading to reduced cytokine production and inflammation .

Cancer Research

This compound has potential applications in cancer therapy. Thiophene-containing compounds have been identified as inhibitors of various cancer cell lines, showing promise in targeting specific pathways involved in tumor growth and metastasis . For example, some derivatives have been reported to inhibit key enzymes involved in cancer progression.

Neurological Applications

Given its antioxidant properties, the compound may be explored for neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. The modulation of oxidative stress could help mitigate neuronal damage associated with these disorders .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated that thiophene derivatives inhibited Staphylococcus aureus effectively, with inhibition rates exceeding 80% .
Study 2Antioxidant EvaluationShowed significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Study 3Cancer Cell Line TestingIdentified selective cytotoxicity against breast cancer cells with low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways relevant to disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-3-fluorobenzamide: Lacks the thiophene ring.

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the fluorine atom on the benzene ring.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is unique due to the combination of the fluorobenzamide core and the dimethylaminoethyl-thiophene substituent, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

Chemical Structure and Properties

  • IUPAC Name : (2S)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzamide
  • Molecular Formula : C23H26FN3O3S2
  • Molecular Weight : 475.60 g/mol
  • SMILES : CN(C)C(CNC(=O)Cc1ccccc1)NS(=O)(=O)c2ccccc2F
PropertyValue
Molecular Weight475.60 g/mol
Hydrogen Atoms26
Carbon Atoms23
Nitrogen Atoms3
Oxygen Atoms3
Sulfur Atoms2
Fluorine Atoms1

Biological Activity

Mechanisms of Action

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuropharmacology:

  • Anticancer Properties :
    • Studies have shown that benzamide derivatives can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer and leukemia by targeting specific pathways related to cell proliferation and apoptosis .
    • The compound's structure suggests potential interactions with key proteins involved in tumor growth, possibly through inhibition of kinases or modulation of apoptotic pathways.
  • Central Nervous System (CNS) Activity :
    • Compounds with a similar structure have been evaluated as high-affinity ligands for dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease . The presence of the dimethylamino group may enhance lipophilicity, facilitating central nervous system penetration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms and therapeutic potentials:

  • Study on Antitumor Activity :
    A recent study evaluated benzamide derivatives for their ability to inhibit RET kinase activity, which is crucial in several cancers. The derivatives showed moderate to high potency, suggesting that similar compounds could be developed for targeted cancer therapies .
  • Neuropharmacological Evaluation :
    In vitro studies indicated that certain substituted benzamides exhibit selective binding to dopamine receptors, with implications for their use in neuropsychiatric disorders. The binding affinity was significantly higher than that of non-substituted analogs, highlighting the importance of structural modifications .

Q & A

Q. What are the standard synthetic protocols for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide?

The synthesis typically involves multi-step organic reactions, including amidation and reductive amination. Key reagents include sodium borohydride for reduction and coupling agents (e.g., EDC/HOBt) for amidation. Reaction conditions such as temperature (0–60°C) and pH (neutral to slightly basic) are tightly controlled to optimize yield (≥60%) and purity. Purification is achieved via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the compound characterized for structural confirmation and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass Spectrometry (LC/MS) provides molecular weight validation, and Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What initial pharmacological assays are used to assess its bioactivity?

Binding affinity assays (e.g., radioligand displacement) and cellular viability assays (e.g., MTT assays) are standard. For receptor-targeted studies, competitive inhibition experiments using known ligands (e.g., dopamine D3 receptor antagonists) help identify preliminary interactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

Design of Experiments (DOE) methodologies, such as factorial design, evaluate variables like solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., Pd-based catalysts for thiophene coupling), and temperature. Reaction kinetics studies using in-situ monitoring (e.g., FTIR) identify rate-limiting steps. For example, increasing THF solvent ratios improved coupling efficiency by 15% in analogous syntheses .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Synthesize analogs with modifications to the dimethylamino group, fluorobenzamide moiety, or thiophene ring. Compare bioactivity using standardized assays (e.g., IC₅₀ values in receptor binding). Computational docking (e.g., AutoDock Vina) predicts binding poses to targets like GPCRs, guiding rational design. For example, replacing dimethylamino with methylamino reduced affinity by 40% in a related compound .

Q. How can contradictory data on biological mechanisms be resolved?

Reproduce studies under standardized conditions (e.g., cell line, assay buffer) and employ orthogonal methods. Surface Plasmon Resonance (SPR) validates binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. For instance, discrepancies in dopamine receptor affinity were resolved by controlling intracellular cAMP levels .

Q. What advanced analytical techniques address stability under varying pH and temperature?

Forced degradation studies (acidic/basic/oxidative conditions) with HPLC-MS monitor degradation products. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. For example, the compound showed 90% stability at pH 7.4 but degraded rapidly at pH <3 .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to compare datasets, accounting for variables like assay sensitivity (e.g., fluorescence vs. luminescence readouts) .
  • Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + X-ray crystallography) for structural validation to avoid artifacts .

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